molecular formula C15H14F2N2O2S B7558942 2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B7558942
M. Wt: 324.3 g/mol
InChI Key: LZHKVCHFRFJPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been studied for its potential use as a drug. It is also known by the chemical name BMS-986177. The compound has been found to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition can lead to the downregulation of genes involved in cancer and autoimmune disorders. The compound has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. The compound has also been found to have an effect on the immune system, specifically on the differentiation of T cells. Additionally, the compound has been found to have an effect on the metabolism of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its specificity for BRD4, which may reduce the risk of off-target effects. One limitation of using the compound in lab experiments is its limited solubility, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound in combination with other drugs to improve its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis method for 2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting material is 2-amino-4-(2,6-difluorophenyl)thiazole, which is reacted with ethyl chloroacetate to form ethyl 2-(2,6-difluorophenyl)-4-(thiazol-2-yl)acetate. This compound is then reacted with cyclopropylmethylamine to form this compound.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential therapeutic applications in various diseases. In particular, it has been found to have potential as a treatment for cancer and autoimmune disorders. Studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c16-10-2-1-3-11(17)14(10)12-8-22-15(18-12)19-13(20)7-21-6-9-4-5-9/h1-3,8-9H,4-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKVCHFRFJPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)NC2=NC(=CS2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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